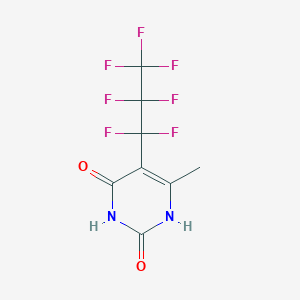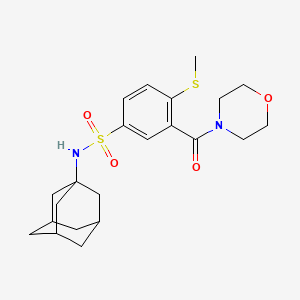
5-(heptafluoropropyl)-6-methylpyrimidine-2,4(1H,3H)-dione
Overview
Description
5-(heptafluoropropyl)-6-methylpyrimidine-2,4(1H,3H)-dione is a fluorinated pyrimidine derivative with the molecular formula C8H5F7N2O2 . This compound is known for its unique chemical properties due to the presence of the heptafluoropropyl group, which imparts significant electron-withdrawing effects, making it a valuable compound in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(heptafluoropropyl)-6-methylpyrimidine-2,4(1H,3H)-dione typically involves the reaction of appropriate pyrimidine precursors with heptafluoropropylating agents under controlled conditions . One common method includes the use of heptafluoropropyl iodide in the presence of a base such as potassium carbonate, followed by cyclization to form the desired pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(heptafluoropropyl)-6-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyrimidine oxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include pyrimidine oxides, reduced pyrimidine derivatives, and various substituted pyrimidines depending on the reagents and conditions used .
Scientific Research Applications
5-(heptafluoropropyl)-6-methylpyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-(heptafluoropropyl)-6-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The electron-withdrawing effects of the heptafluoropropyl group can influence the compound’s binding affinity to enzymes and receptors, modulating their activity . This can lead to various biological effects, such as inhibition of inflammatory mediators or antiviral activity .
Comparison with Similar Compounds
Similar Compounds
- 5-(1,1,2,2,3,3,3-heptafluoropropyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone
- 6-methyl-1-propyl-2,4(1H,3H)-pyrimidinedione
- 6-chloro-5-nitro-2,4(1H,3H)-pyrimidinedione
Uniqueness
5-(heptafluoropropyl)-6-methylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of the heptafluoropropyl group, which imparts distinct electronic properties and enhances its reactivity compared to other pyrimidine derivatives . This makes it a valuable compound for various applications in scientific research and industry .
Properties
IUPAC Name |
5-(1,1,2,2,3,3,3-heptafluoropropyl)-6-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F7N2O2/c1-2-3(4(18)17-5(19)16-2)6(9,10)7(11,12)8(13,14)15/h1H3,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRCIENNXYHXBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)C(C(C(F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F7N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00896122 | |
| Record name | 5-(Heptafluoropropyl)-6-methylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00896122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145663-05-4 | |
| Record name | 5-(Heptafluoropropyl)-6-methylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00896122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[(5E)-3-ethyl-5-[(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid](/img/structure/B4636083.png)
![1-(4-Tert-butylphenyl)-3-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4636084.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4636092.png)
![methyl 3-[({[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B4636100.png)
![1-{4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-1-BUTANONE](/img/structure/B4636103.png)
![7-chloro-8-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(pyridin-2-yl)quinoline-4-carboxamide](/img/structure/B4636106.png)
![N-[2-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-3-fluorobenzamide](/img/structure/B4636116.png)
![1-(2,6-diethylphenyl)-2-[(2-furylmethyl)amino]ethanone](/img/structure/B4636117.png)
![Methyl 2-({[(5-{[(3-methylphenyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B4636131.png)
![4-chloro-N-[3-(morpholin-4-ylcarbonyl)phenyl]benzamide](/img/structure/B4636150.png)
![ethyl {4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}carbamate](/img/structure/B4636158.png)
![N-[2-(cyclohexylsulfanyl)ethyl]methanesulfonamide](/img/structure/B4636159.png)

![N-benzyl-2-[cyclohexyl(methyl)amino]acetamide](/img/structure/B4636176.png)
